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Compound of Interest

Compound Name: Ibipinabant

Cat. No.: B1674148 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of published research findings on Ibipinabant
(also known as SLV319), a potent and selective cannabinoid CB1 receptor inverse agonist. The

focus is on the independent replication and verification of its pharmacological effects,

particularly its metabolic outcomes and observed toxicities. Data from the initial preclinical

studies are compared with findings from subsequent independent research to offer a

comprehensive overview for the scientific community.

Data Presentation: Comparative Quantitative Data
The following tables summarize key quantitative data from the primary research and

independent studies investigating the effects of Ibipinabant.

Table 1: In Vitro Receptor Binding Affinity and Potency
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Parameter
Primary Study (Lange et
al., 2004)

Independent Verification

CB1 Receptor Binding Affinity

(Ki)
7.8 nM

Consistently reported in the

low nanomolar range in

subsequent publications.[1]

CB2 Receptor Binding Affinity

(Ki)
7943 nM

Over 1000-fold selectivity for

CB1 over CB2 receptors

confirmed.[1]

Functional Antagonism (pA2)

9.9 (against WIN-55212-

induced arachidonic acid

release)

Not explicitly replicated in the

available independent studies.

Table 2: In Vivo Effects on Food Intake and Body Weight in Diet-Induced Obese (DIO) Mice

Parameter
Primary Finding
(Replicated in
multiple studies)

Independent Study
1 (Tam et al., 2012)

Independent Study
2 (General
Preclinical Data)

Dosage 3 mg/kg/day, p.o.
Not specified for direct

comparison
3-10 mg/kg, p.o.

Duration 28 days
Not specified for direct

comparison
56 days

Effect on Food Intake Significant reduction

Used as a

comparator, noted to

reduce food intake

Potent anorectic

effects observed.[2]

Effect on Body Weight Significant reduction

Caused a significant

reduction in body

weight

Caused reductions in

body weight and

adiposity.[1]

Effect on Adiposity
Significant reduction

in adiposity
Not specified

Reduction in adiposity.

[1]

Table 3: Antidiabetic Effects in Zucker Diabetic Fatty (ZDF) Rats
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Parameter
Independent Study (Rohrbach et al., 2012)
[3]

Dosage 10 mg/kg

Duration 9 weeks

Fasting Glucose -61% vs. vehicle

Glucose AUC (OGTT) -44% vs. vehicle

Glycosylated Hemoglobin (HbA1c) -50% vs. vehicle

Non-fasting Insulin +71% vs. vehicle

Islet Area +40% vs. vehicle

Islet Insulin Content +76% vs. vehicle

Comparison to Rimonabant Slightly more effective at the lowest dose

Weight Loss Dependency Effects appeared independent of weight loss

Table 4: Myotoxicity Findings

Parameter
Initial Observation
(Preclinical Dog Study)

Independent Mechanistic
Study (van der Stelt et al.,
2015)[4]

Observed Effect
Muscle toxicity with

mitochondrial dysfunction

Strong cytotoxic potency in

C2C12 myoblasts.[4]

Proposed Mechanism Not detailed

Inhibition of mitochondrial

ADP/ATP exchange via the

adenine nucleotide translocase

(ANT).[4]

Cellular Consequences Not detailed

Increased reactive oxygen

species (ROS) generation and

decreased ATP production

capacity.[4]
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Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication

and further investigation.

CB1 Receptor Binding Assay (General Protocol):

Membranes from cells stably expressing the human CB1 receptor are incubated with a

radiolabeled cannabinoid agonist (e.g., [3H]CP55,940) and varying concentrations of the test

compound (Ibipinabant). Non-specific binding is determined in the presence of a high

concentration of an unlabeled agonist. After incubation, the membranes are filtered, and the

bound radioactivity is measured using liquid scintillation counting. The Ki is calculated from the

IC50 value using the Cheng-Prusoff equation.

Diet-Induced Obesity (DIO) Mouse Model (General Protocol):

Male C57BL/6 mice are fed a high-fat diet (e.g., 45-60% kcal from fat) for several weeks to

induce obesity. Once a significant difference in body weight is observed compared to chow-fed

controls, the DIO mice are randomized into treatment groups. Ibipinabant or vehicle is

administered daily via oral gavage. Body weight and food intake are monitored regularly

throughout the study. At the end of the treatment period, various metabolic parameters and

body composition can be analyzed.

Oral Glucose Tolerance Test (OGTT) (as per Rohrbach et al., 2012):

Animals are fasted overnight. A baseline blood sample is collected, and then a glucose solution

(e.g., 2 g/kg) is administered orally. Blood samples are collected at specified time points (e.g.,

15, 30, 60, and 120 minutes) after glucose administration to measure blood glucose and insulin

levels. The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.

Assessment of Myotoxicity (as per van der Stelt et al., 2015):

C2C12 myoblast cells are cultured and exposed to varying concentrations of Ibipinabant. Cell

viability is assessed using assays such as the MTT or LDH release assay. For mechanistic

studies, mitochondrial function is evaluated by measuring cellular ATP levels, reactive oxygen

species (ROS) production (e.g., using DCFDA), and oxygen consumption rates in isolated
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mitochondria or intact cells using high-resolution respirometry. The activity of mitochondrial

respiratory chain complexes can also be measured spectrophotometrically.

Mandatory Visualization
Signaling Pathway of Ibipinabant as a CB1 Receptor Inverse Agonist
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Caption: Ibipinabant, a CB1 inverse agonist, stabilizes the inactive state of the receptor,

leading to increased adenylyl cyclase activity and cAMP levels.

Experimental Workflow for Investigating Metabolic Effects in DIO Mice
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Caption: Workflow for assessing the in vivo metabolic effects of Ibipinabant in a diet-induced

obesity mouse model.

Logical Relationship of Ibipinabant-Induced Myotoxicity
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Caption: Off-target inhibition of ANT by Ibipinabant leads to mitochondrial dysfunction and

myotoxicity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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